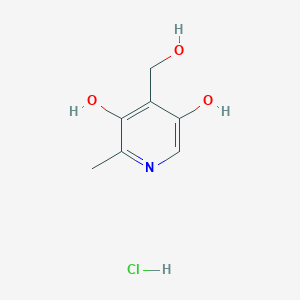
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is an organic compound with a pyridine ring substituted with hydroxymethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of 2-methylpyridine derivatives under controlled conditions. The reaction often requires the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced catalytic systems to achieve efficient hydroxymethylation. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2-methyl-pyridine-3,5-diol or 4-(Carboxyl)-2-methyl-pyridine-3,5-diol.
Reduction: Formation of 4-(Methyl)-2-methyl-pyridine-3,5-diol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: Another hydroxymethyl-substituted compound with applications in biomass conversion and as a platform chemical.
4-Methylimidazole: A structurally similar compound with different functional groups and applications in pharmaceuticals and agrochemicals.
Uniqueness
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual hydroxymethyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
825-21-8 |
|---|---|
Formule moléculaire |
C7H10ClNO3 |
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-2-methylpyridine-3,5-diol;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4-7(11)5(3-9)6(10)2-8-4;/h2,9-11H,3H2,1H3;1H |
Clé InChI |
UGVMUEDWFRTGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















